1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
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Description
1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.19434270 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Hydroxy-pyrrolizidines and Indolizidines : The reaction of cyclic imines with cyclopropenone leads to the formation of pyrrolizidines and indolizidines, each with a hydroxy group on the bridgehead carbon atom. This method facilitates access to compounds like australine, alexine, and hyacinthacine, which are significant for their cell-proliferation and cell–cell adhesion inhibitory properties (Kondakal, Qamar, & Hemming, 2012).
N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide Synthesis : A high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was developed, highlighting the potential of such compounds in various applications due to their structural complexity and functional diversity (Zhou et al., 2021).
Topoisomerase II Inhibitory Activity : Compounds similar in structure to 1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone have shown potent inhibitory activity against mammalian topoisomerase II, a key enzyme involved in DNA replication and cell cycle regulation. This indicates potential applications in cancer therapy and understanding cellular mechanisms (Wentland et al., 1993).
Gold(I)-Catalyzed Intramolecular Amination : The intramolecular amination of allylic alcohols with alkylamines catalyzed by Gold(I) compounds leads to the formation of substituted pyrrolidine and piperidine derivatives. This method provides a new approach to synthesizing complex nitrogen-containing heterocycles, which are common in many bioactive compounds (Mukherjee & Widenhoefer, 2011).
Properties
IUPAC Name |
1-cyclopropyl-4-[4-(2-methoxyphenyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18-5-3-2-4-17(18)14-8-10-21(11-9-14)20(24)15-12-19(23)22(13-15)16-6-7-16/h2-5,14-16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPFFQNLODVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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